5-Bromo-2-methyl-3-nitro-pyridin-4-ol is a chemical compound with significant relevance in medicinal chemistry and synthetic organic chemistry. It is classified as a pyridine derivative, characterized by the presence of a bromine atom, a methyl group, and a nitro group on the pyridine ring. The molecular formula for this compound is CHBrNO, and it possesses a molecular weight of approximately 232.04 g/mol. The compound is recognized for its potential applications in drug development and as an intermediate in various synthetic pathways.
The synthesis of 5-Bromo-2-methyl-3-nitro-pyridin-4-ol can be achieved through several methodologies, primarily involving the bromination of 2-methyl-3-nitropyridine or related precursors. A notable synthetic route involves:
Technical details about the synthesis include temperature control, reaction time, and the use of catalysts to enhance yield and selectivity .
5-Bromo-2-methyl-3-nitro-pyridin-4-ol is versatile in chemical reactions, participating in:
Technical details regarding these reactions include specific conditions such as temperature, solvent choice, and catalyst requirements.
The mechanism of action for 5-Bromo-2-methyl-3-nitro-pyridin-4-ol primarily involves its interaction with biological targets through various pathways:
Data from pharmacological studies suggest that modifications to the pyridine ring can significantly alter biological activity, making it a valuable scaffold for drug design .
The physical properties include:
Chemical properties encompass:
Relevant data from analytical techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and High Performance Liquid Chromatography (HPLC) confirm its purity and structural integrity .
5-Bromo-2-methyl-3-nitro-pyridin-4-ol has several applications in scientific research:
The compound designated as 5-Bromo-2-methyl-3-nitro-pyridin-4-ol follows systematic IUPAC naming conventions based on its pyridine core structure. The parent heterocycle is numbered to prioritize the lowest locant set for substituents, resulting in the formal IUPAC name: 5-bromo-2-methyl-3-nitropyridin-4(1H)-one. This nomenclature explicitly positions the bromo group at C5, methyl at C2, nitro at C3, and the hydroxyl/oxo functionality at C4. The (1H)-one suffix acknowledges the prevalent tautomeric form observed in crystalline states (discussed in Section 1.2) [1] [2].
Isomeric variations arise from several factors:
Table 1: Isomeric Variations of Bromonitropyridine Derivatives
CAS Number | Systematic Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
---|---|---|---|---|
18615-84-4 | 5-bromo-2-methyl-3-nitropyridin-4(1H)-one | C₆H₅BrN₂O₃ | 233.02 | Hydroxyl at C4, methyl at C2 |
228410-90-0 | 5-bromo-4-methyl-3-nitropyridin-2-ol | C₆H₅BrN₂O₃ | 233.02 | Hydroxyl at C2, methyl at C4 |
911434-05-4 | 5-bromo-2-methyl-3-nitropyridine | C₆H₅BrN₂O₂ | 217.02 | No hydroxyl group; methyl at C2 |
X-ray crystallographic analyses of related nitropyridinols confirm a nearly planar pyridine ring with minor distortions induced by substituent steric and electronic effects. Key bond parameters include:
The compound exhibits prototropic tautomerism, equilibrating between the 4-hydroxypyridine (enol) and 4-pyridone (keto) forms. This equilibrium is solvent-dependent:
Table 2: Tautomeric Forms and Their Spectral Signatures
Tautomeric Form | Dominant Solvent Environment | IR Absorption (cm⁻¹) | ¹³C NMR δC4 (ppm) | Stabilization Mechanism |
---|---|---|---|---|
4-Hydroxypyridine (enol) | Nonpolar (chloroform) | 3200–3400 (O–H stretch) | 140–145 | Internal H-bonding (O–H⋯O–NO₂) |
4-Pyridone (keto) | Polar protic (water/methanol) | 1650–1680 (C=O stretch) | 170–175 | Resonance stabilization + solvation |
The electronic landscape of the pyridine ring is profoundly altered by three substituents with contrasting inductive and resonance effects:
Notably, the hydroxyl/oxo group at C4 exhibits dual behavior:
Table 3: Substituent Electronic Parameters and Ring Effects
Substituent | Position | Hammett Constant (σ) | Charge Withdrawal/Donation (e⁻) | Primary Electronic Effect | Impact on Ring Reactivity |
---|---|---|---|---|---|
–NO₂ | C3 | σₘ = +0.71, σₚ = +0.81 | –0.18 (C4), –0.15 (C2) | Strong π-withdrawal | Electrophilic attack favored at C5/C6 |
–Br | C5 | σₘ = +0.39, σₚ = +0.23 | –0.07 (C4), +0.05 (C6) | Moderate σ-withdrawal/π-donation | Ortho-directing for nucleophiles |
–CH₃ | C2 | σₘ = –0.07, σₚ = –0.17 | +0.12 (C2), –0.04 (N1) | Weak σ/π-donation | Increases basicity at N1 |
–OH/–C=O | C4 | σₚ (enol) = –0.37 | Variable: +0.10 to –0.15 | Tautomer-dependent (+M/–M) | Modifies electrophilicity at C2/C3/C5 |
These effects collectively render the molecule electron-deficient at C3/C5 but electron-rich at C4 in the enol tautomer, enabling diverse reactivity in metal-catalyzed cross-couplings (Suzuki, Stille) and nucleophilic aromatic substitutions. The nitro group’s electron withdrawal also enhances the acidity of the C4 hydroxyl (pKa ≈ 6.8), facilitating deprotonation under mild conditions [1] [6].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3